

# JNJ-61393215: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

### Introduction

JNJ-61393215, also known as **tebideutorexant**, is a novel, selective orexin-1 receptor (OX1R) antagonist that has been under investigation for the treatment of neuropsychiatric disorders, including anxiety and depression.[1] The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses.[2] Preclinical and clinical evidence suggests that hyperactivity of the orexin system, particularly through the OX1R pathway, is implicated in the pathophysiology of panic and anxiety states.[1] This has positioned selective OX1R antagonists like JNJ-61393215 as a promising therapeutic strategy for conditions characterized by hyperarousal and anxiety.[1] This technical guide provides a comprehensive overview of the discovery and development history of JNJ-61393215, detailing its pharmacological profile, key experimental findings, and clinical evaluation.

### **Discovery and Preclinical Development**

The development of JNJ-61393215 was driven by the therapeutic potential of selectively targeting the orexin-1 receptor to mitigate anxiety and panic without inducing the sedative effects associated with dual orexin receptor antagonists.[1]

### In Vitro Pharmacology



Initial characterization of JNJ-61393215 involved a series of in vitro assays to determine its affinity and functional activity at human and rat orexin receptors.

Radioligand Binding Assays: While the specific, detailed protocol for JNJ-61393215 is not publicly available, such assays typically involve the use of cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with human or rat OX1R and OX2R).[3] [4] A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (JNJ-61393215).[5] The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibition constant (Ki), which reflects the binding affinity of the compound.[3]

In Vitro Functional Assays: The functional antagonist activity of JNJ-61393215 was likely assessed using cellular assays that measure the inhibition of orexin-A-induced intracellular signaling.[6][7] A common method for Gq-coupled receptors like OX1R is to measure changes in intracellular calcium concentration using a fluorescent dye and a system like the Fluorometric Imaging Plate Reader (FLIPR).[7] In this assay, cells expressing the OX1R are loaded with a calcium-sensitive dye. The ability of JNJ-61393215 to block the increase in fluorescence upon stimulation with orexin-A is quantified to determine its functional potency (e.g., pKB).[7]

JNJ-61393215 demonstrated high affinity and selectivity for the human orexin-1 receptor.

| Parameter | Human OX1R | Human OX2R | Rat OX1R | Reference |
|-----------|------------|------------|----------|-----------|
| pKi       | 8.17       | 6.12       | 8.13     | [1]       |
| рКВ       | 7.76       | -          | 7.72     | [1]       |

### **Preclinical In Vivo Studies**

Preclinical evaluation of JNJ-61393215 was conducted in rodent models to assess its pharmacokinetic profile and efficacy in a model of panic anxiety.

Rat CO2-Induced Panic Model: This model is a well-established translational model for panic anxiety.[8][9] While the specific protocol used for JNJ-61393215 is proprietary, the general procedure involves exposing rats to an elevated concentration of carbon dioxide (e.g., 20% CO2), which induces panic-like behaviors and physiological responses.[8][9][10] Behavioral



assessments may include measures of freezing, escape attempts, and social interaction.[8][9] [11] Physiological parameters such as heart rate and blood pressure are also typically monitored.[8] JNJ-61393215 was administered orally at various doses prior to the CO2 challenge to evaluate its ability to attenuate these panic-like responses.[1]

In the rat model of CO2-induced panic, JNJ-61393215 demonstrated a dose-dependent reduction in panic-like behaviors.

| Dose (mg/kg, p.o.) | Effect on CO2-Induced Panic-like Behavior | Reference |
|--------------------|-------------------------------------------|-----------|
| 3                  | -                                         | [1]       |
| 10                 | Attenuation                               | [1]       |
| 30                 | Significant Attenuation                   | [1]       |

JNJ-61393215 was found to have minimal effects on spontaneous sleep in rats, highlighting its selective anxiolytic potential without significant sedative properties.[1]

## **Clinical Development**

JNJ-61393215 has progressed through Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

### **Phase 1 Studies**

First-in-human studies were conducted in healthy volunteers to establish the safety and pharmacokinetic profile of JNJ-61393215.

Single and Multiple Ascending Dose Studies (NCT0223871): These studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug at increasing dose levels. [12] While the full protocol is not publicly available, these trials typically involve administering single or multiple doses of the study drug or placebo to healthy participants.[13][14] Blood samples are collected at various time points to determine pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).[12][13] Safety and tolerability are monitored through physical examinations, vital signs, electrocardiograms (ECGs), and reporting of adverse events.[12][13]



Human CO2 Inhalation Challenge: This is a translational model used to induce panic-like symptoms in a controlled laboratory setting.[15][16][17] The protocol generally involves the inhalation of a mixture of CO2 (e.g., 35%) and oxygen for a short duration (e.g., one or two breaths).[15][16] Subjective and physiological responses, including measures of fear, anxiety, heart rate, and blood pressure, are assessed before and after the challenge.[15][16][17] In the study with JNJ-61393215, the drug was administered prior to the CO2 challenge to evaluate its ability to mitigate the induced panic symptoms.[1]

JNJ-61393215 was generally well-tolerated in healthy volunteers. The most common adverse events reported were somnolence and headache.[1]

Pharmacokinetic Profile of JNJ-61393215 in Healthy Volunteers (Single Ascending Dose)

| Dose (mg) | Tmax (h)   | t1/2 (h)    | Cmax (ng/mL) | Reference |
|-----------|------------|-------------|--------------|-----------|
| 1-90      | 1.0 - 2.25 | 13.6 - 24.6 | 1.4 - 136.8  | [12]      |

In the human CO2 challenge model, a 90 mg dose of JNJ-61393215 demonstrated a significant reduction in CO2-induced fear and anxiety symptoms, comparable to the effects of alprazolam.[1]

### Phase 2a Study

A Phase 2a clinical trial (NCT04080752) was conducted to evaluate the efficacy, safety, and tolerability of JNJ-61393215 as an adjunctive treatment for adults with major depressive disorder (MDD) with anxious distress who had a suboptimal response to standard antidepressants.[18][19]

This was a double-blind, placebo-controlled, multicenter study.[18] While the complete protocol is not publicly available, the study design involved randomizing participants to receive either JNJ-61393215 (135 mg) or placebo once daily for 6 weeks, in addition to their ongoing antidepressant treatment.[18][19] The primary efficacy endpoint was the change from baseline to week 6 on the 17-item Hamilton Depression Rating Scale (HDRS-17).[18] Secondary endpoints likely included measures of anxiety and overall clinical improvement.[18]



The results of this Phase 2a study have been posted, and further details may be available through scientific publications and conference presentations.

# Signaling Pathways and Workflows Orexin Signaling Pathway and the Mechanism of Action of JNJ-61393215



Click to download full resolution via product page

Caption: Orexin-A binding to OX1R activates Gq, leading to neuronal activation. JNJ-61393215 blocks this pathway.

### **Preclinical Efficacy Evaluation Workflow**





Click to download full resolution via product page

Caption: Workflow for assessing the efficacy of JNJ-61393215 in a preclinical model of panic.

### **Clinical Trial Logic for Proof-of-Concept**





Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]

### Foundational & Exploratory





- 4. Comparison of Orexin 1 and Orexin 2 Ligand Binding Modes Using X-ray Crystallography and Computational Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding rat emotional responses to CO2 PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of a novel perifornical-hypothalamic-area-projecting serotonergic system that inhibits innate panic and conditioned fear responses PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. ISRCTN [isrctn.com]
- 16. CNS challenge models | CHDR [chdr.nl]
- 17. Acute anxiety and autonomic arousal induced by CO2 inhalation impairs prefrontal executive functions in healthy humans PMC [pmc.ncbi.nlm.nih.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [JNJ-61393215: A Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832554#jnj-61393215-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com